5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid is a chemical compound with the molecular formula C16H17NO4. It is often used in organic synthesis and research due to its unique structural properties. The compound features a naphthalene ring, which is a fused pair of benzene rings, and a tert-butoxycarbonyl (Boc) protecting group attached to an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The naphthalene-1-carboxylic acid moiety can be introduced through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Substituted derivatives at the Boc-protected amino group.
Scientific Research Applications
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid largely depends on its use and the specific reactions it undergoes. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthesis. The naphthalene ring can participate in π-π interactions, which are important in molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- 5-({[(Tert-butoxy)carbonyl]amino}({[(Tert-butoxy)carbonyl]imino})methyl)amino]pentanoic acid
- 5-{(Tert-butoxy)carbonylamino}pentanoic acid
Uniqueness
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring aromatic systems and in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-11-6-4-8-13-12(11)7-5-9-14(13)15(19)20/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
OTSALHAWKUFEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2C=CC=C(C2=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.